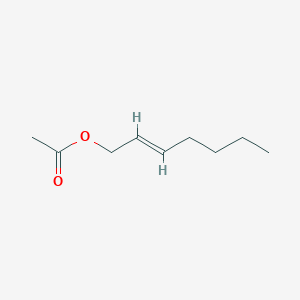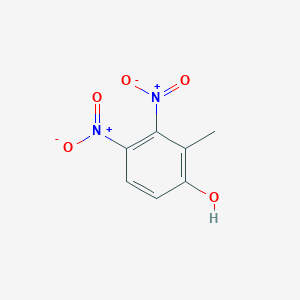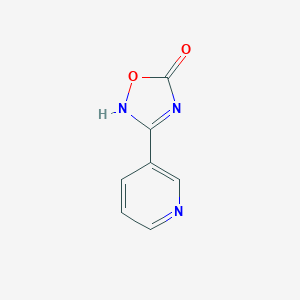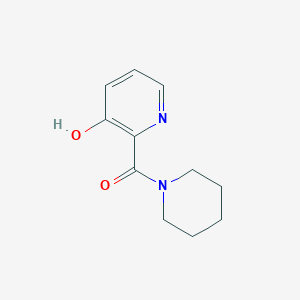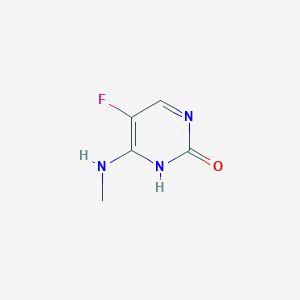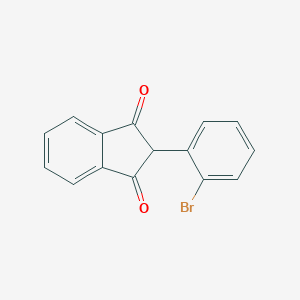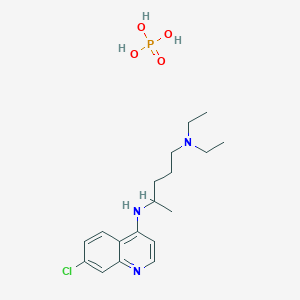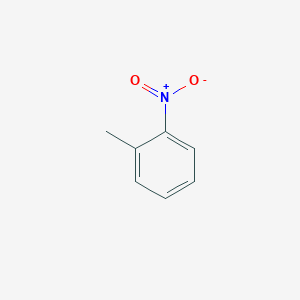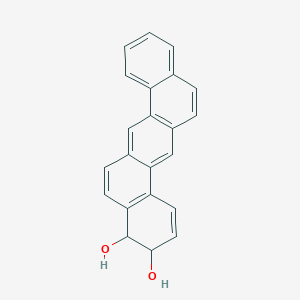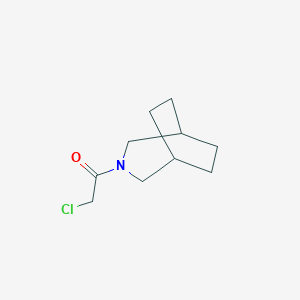
3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as tropanyl chloroacetate or TCA and is a bicyclic nitrogen-containing compound.
Wissenschaftliche Forschungsanwendungen
TCA has been extensively studied for its potential applications in various fields like organic synthesis, medicinal chemistry, and neuroscience. It is commonly used as a precursor for the synthesis of various tropane derivatives that have potential therapeutic applications. TCA is also used in the synthesis of radioligands that are used in positron emission tomography (PET) imaging studies.
Wirkmechanismus
The mechanism of action of TCA involves the inhibition of acetylcholinesterase (AChE) enzyme. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes like muscle contraction, cognition, and memory. Inhibition of AChE results in an increase in the levels of acetylcholine, which can lead to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
TCA has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. TCA has also been shown to have analgesic properties and can reduce pain perception. It has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and can be used as a precursor for the synthesis of various tropane derivatives. However, TCA has some limitations as well. It is a highly toxic compound and should be handled with care. It can also be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of TCA. It has potential applications in the development of new drugs for the treatment of various neurological disorders. TCA can also be used as a tool for the study of the cholinergic system and its role in various physiological processes. Further research is needed to understand the mechanism of action of TCA and its potential therapeutic applications.
Conclusion:
In conclusion, TCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TCA involves the reaction of tropane with chloroacetyl chloride in the presence of a base. TCA has been extensively studied for its potential applications in various fields like organic synthesis, medicinal chemistry, and neuroscience. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of various neurological disorders. Further research is needed to understand the mechanism of action of TCA and its potential applications.
Synthesemethoden
The synthesis of TCA involves the reaction of tropane with chloroacetyl chloride in the presence of a base. This reaction results in the formation of TCA as a colorless liquid. The purity of TCA can be increased by further purification using various techniques like column chromatography, recrystallization, and distillation.
Eigenschaften
CAS-Nummer |
1132-20-3 |
|---|---|
Produktname |
3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)- |
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H16ClNO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2 |
InChI-Schlüssel |
OZKJSYJSHRYFEH-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)C(=O)CCl |
Kanonische SMILES |
C1CC2CCC1CN(C2)C(=O)CCl |
Andere CAS-Nummern |
1132-20-3 |
Synonyme |
3-(Chloroacetyl)-3-azabicyclo[3.2.2]nonane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



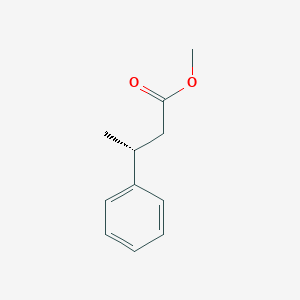
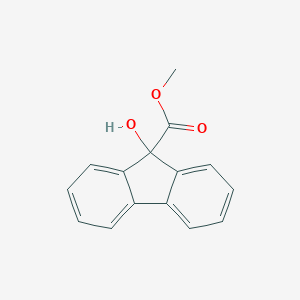
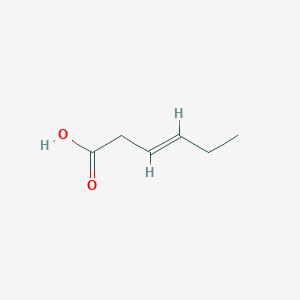
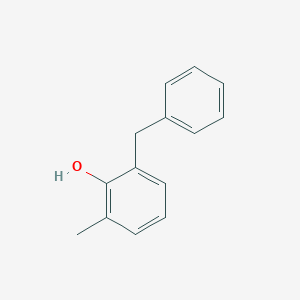
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
